Lipophilicity Advantage Over Phenyl-Azetidine Analogs
The target compound exhibits a computed XLogP3 of 2.7, which is approximately 0.4 log units higher than the estimated XLogP3 of ~2.3 for the direct phenyl-attached analog 3-(4-bromo-3-fluorophenyl)azetidine (CAS 1260867-71-7) [1]. This increased lipophilicity arises from the methylene spacer, which reduces the electron-withdrawing effect of the azetidine nitrogen on the aromatic system. In contrast, the ester derivative methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate (CAS 950691-66-4) has a higher molecular weight (302.14 g/mol) and an additional hydrogen bond acceptor, likely yielding a lower LogP (~1.8–2.0) and reduced passive membrane permeability .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 3-(4-Bromo-3-fluorophenyl)azetidine: estimated XLogP3 ≈ 2.3; Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate: estimated XLogP3 ≈ 1.8–2.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 vs. direct phenyl-azetidine; ≈ +0.7–0.9 vs. carboxylate ester analog |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity within the typical drug-like range (LogP 1–3) improves passive membrane permeability, making this compound a more suitable fragment for optimizing CNS-penetrant or intracellular-targeting lead series.
- [1] PubChem Compound Summary: CID 130686551 (target) XLogP3 = 2.7; CID for 3-(4-bromo-3-fluorophenyl)azetidine estimated based on closest available PubChem data. View Source
